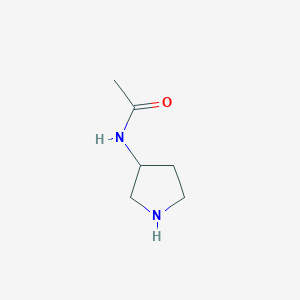

3-Acetamidopyrrolidine

Description

3-Acetamidopyrrolidine (CAS: 79286-74-1) is a pyrrolidine derivative featuring an acetamide group at the 3-position. Its molecular formula is C₆H₁₂N₂O, with a molecular weight of 128.17 g/mol. This compound exists in enantiomeric forms:

- (3S)-(-)-3-Acetamidopyrrolidine (CAS: 114636-31-6): Optical rotation = -46.5° (c=1 in ethanol) .

- (3R)-(+)-3-Acetamidopyrrolidine (CAS: 131900-62-4): Purity >98%, used in kinase inhibitor synthesis .

Key properties include a melting point range of 52–57°C and a boiling point of 70–72°C at 40 mmHg . It is soluble in polar solvents like ethanol and methanol, making it versatile in organic synthesis and pharmaceutical intermediates .

Properties

IUPAC Name |

N-pyrrolidin-3-ylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O/c1-5(9)8-6-2-3-7-4-6/h6-7H,2-4H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDCCJUCOIKLZNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1CCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501000371 | |

| Record name | N-(Pyrrolidin-3-yl)ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501000371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79286-74-1 | |

| Record name | N-(Pyrrolidin-3-yl)ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501000371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Acetamidopyrrolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Comparison with Similar Compounds

Structural Analogues in the Pyrrolidine Family

Key Differences :

- Chirality : The (3S) and (3R) enantiomers of 3-acetamidopyrrolidine exhibit opposing optical activities, critical for enantioselective catalysis .

- Functional Groups: Unlike 3-acetamidotetrahydro-2-thiophenone (thiophene core), 3-acetamidopyrrolidine’s pyrrolidine ring enhances rigidity and hydrogen-bonding capacity, favoring interactions in drug-receptor binding .

- Reactivity : Nitro-substituted analogues (e.g., 2-acetamido-5-nitrothiazole) show increased electrophilicity, enabling nucleophilic aromatic substitutions absent in 3-acetamidopyrrolidine .

Insights :

- Chiral Synthesis: The enantiomers of 3-acetamidopyrrolidine require stereocontrolled methods, such as chiral pool synthesis or resolution, unlike non-chiral analogues .

- Scalability: Higher yields for (3R)-(+)-3-acetamidopyrrolidine (80%) reflect optimized conditions using N,N-diisopropylethylamine in methanol .

Physicochemical Properties

| Property | 3-Acetamidopyrrolidine | 3-Acetamidotetrahydro-2-thiophenone | 2-Acetamido-5-nitrothiazole |

|---|---|---|---|

| Melting Point (°C) | 52–57 | 98–100 | 165–167 |

| Boiling Point (°C) | 70–72 (40 mmHg) | 210 (760 mmHg) | Decomposes |

| Solubility | Ethanol, methanol | DCM, DMF | DMSO, acetone |

| Log Pow | 0.45 | 1.2 | 0.9 |

Notable Trends:

- Thermal Stability: 3-Acetamidopyrrolidine’s lower boiling point (vs. thiophenone) reflects reduced molecular weight and polarity .

- Lipophilicity : The Log Pow of 0.45 for 3-acetamidopyrrolidine suggests moderate hydrophilicity, advantageous for bioavailability in drug design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.